
4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group . The presence of these functional groups could give the compound unique chemical properties.
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, triazole compounds can be synthesized through the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a thienyl group (a five-membered aromatic ring containing four carbon atoms and a sulfur atom), and a methylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiol and triazole groups. Thiols are known to be easily oxidized, and triazoles can participate in various chemical reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a thiol group could make the compound polar and potentially give it a strong odor .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol derivatives have been explored for their potential in antimicrobial applications. Studies have shown that these compounds exhibit significant antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles and their evaluation against various microbial strains have demonstrated good to moderate activity, highlighting the potential use of these compounds in developing antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
Another important application of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol derivatives is in the field of corrosion inhibition. Research has indicated that these compounds are effective inhibitors for metal corrosion in acidic environments. Experimental and quantum chemical studies have supported their efficiency in protecting metals such as mild steel in HCl solutions, making them valuable in industrial applications to prolong the lifespan of metal components (Yadav et al., 2013).
Antitumor and Antioxidative Activities
Derivatives of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol have been investigated for their potential antitumor and antioxidative properties. Some studies have synthesized and evaluated these compounds against human tumor cell lines, showing promising results in inhibiting cancer cell growth. Additionally, their antioxidative activities have been assessed in biological models, suggesting their utility in preventing oxidative stress-related damage in tissues (Nassar et al., 2018).
Electrochemical Studies
Electrochemical behavior of thiotriazoles, including derivatives of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol, has been a subject of research, focusing on their electrooxidation properties. These studies are crucial for understanding the electrochemical mechanisms and potential applications of these compounds in various electrochemical devices and processes (Fotouhi et al., 2002).
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any experimental studies. Given the presence of a triazole ring and a thiol group, it could potentially be explored for use in various chemical reactions .
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-5-2-3-6-10(9)16-12(14-15-13(16)17)11-7-4-8-18-11/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHYLYUUZTUHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

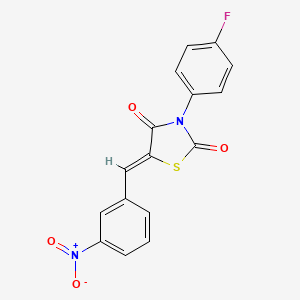
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)
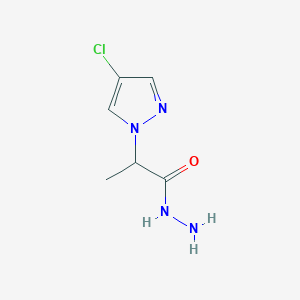
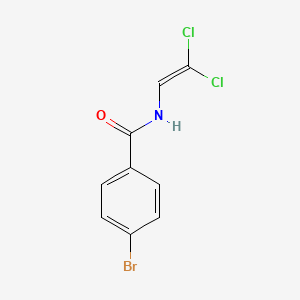
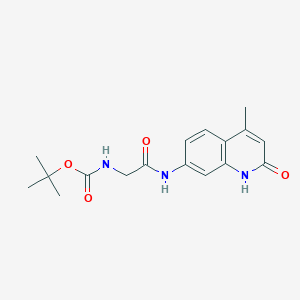
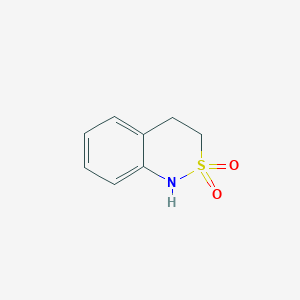
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)
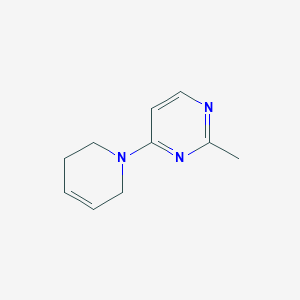
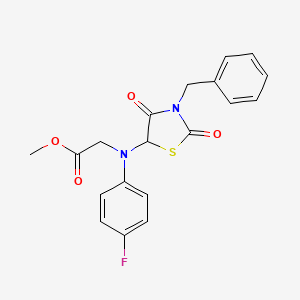
![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)
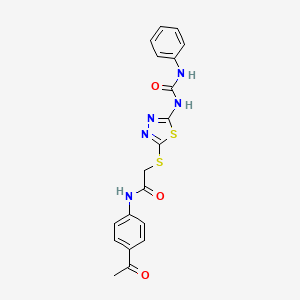


![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)